3-Fluorophenylzinc bromide
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Overview
Description
3-Fluorophenylzinc bromide is an organozinc compound with the molecular formula C6H4BrFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
3-Fluorophenylzinc bromide can be prepared through various synthetic routes. One common method involves the reaction of 3-fluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:
C6H4BrF+Zn→C6H4BrFZn
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-Fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Fluorophenylzinc bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluorophenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile (such as an aryl halide) in the presence of a palladium catalyst. The palladium catalyst facilitates the transfer of the aryl group from the zinc reagent to the electrophile, forming a new carbon-carbon bond . The general mechanism can be summarized as follows:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.
Transmetalation: The aryl group from the zinc reagent is transferred to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
3-Fluorophenylzinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and 4-fluorophenylzinc bromide. While all these compounds are used in similar types of reactions, this compound is unique due to the presence of the fluorine atom at the meta position, which can influence the reactivity and selectivity of the compound in certain reactions . Similar compounds include:
- Phenylzinc bromide
- 4-Fluorophenylzinc bromide
- 2-Fluorophenylzinc bromide
These compounds share similar reactivity patterns but differ in their electronic and steric properties due to the position of the substituents on the aromatic ring .
Properties
IUPAC Name |
bromozinc(1+);fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGSSWBXSNKOEY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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